(+)-O-Acetyl-D-malic Anhydride

Description

The exact mass of the compound (R)-(+)-2-Acetoxysuccinic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

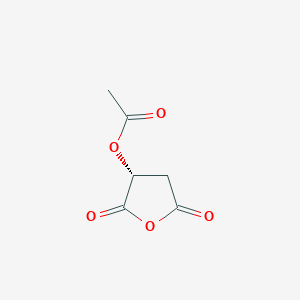

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R)-2,5-dioxooxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJHSASZZAIAU-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431121 | |

| Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79814-40-7 | |

| Record name | (3R)-3-(Acetyloxy)dihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79814-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-O-Acetyl-D-malic Anhydride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-O-Acetyl-D-malic anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a chiral cyclic anhydride that serves as a valuable building block in modern organic and medicinal chemistry. Its rigid, stereodefined structure makes it an important intermediate for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental methodologies and data presentation for the research and drug development community.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is sensitive to moisture and should be stored in a cool, dry place. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₅ | [1] |

| Molecular Weight | 158.11 g/mol | [1] |

| Melting Point | 55 - 59 °C | [1] |

| Boiling Point | 162 °C at 14 mmHg | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Optical Rotation | [α]²⁰/D = +22° to +27° (c=1 in CHCl₃) | [1] |

| CAS Number | 79814-40-7 | [1] |

| Purity | ≥ 97% (by titration) | [1] |

| Solubility | Reacts with water | [2] |

Synthesis of this compound

The most common and direct route to this compound is through the treatment of (R)-malic acid with acetic anhydride. In this one-pot reaction, acetic anhydride serves as both the acetylating agent for the hydroxyl group and the dehydrating agent to facilitate the cyclization to the anhydride.

Experimental Protocol: Synthesis from (R)-Malic Acid

This protocol is based on established methods for the formation of anhydrides from dicarboxylic acids.

Materials:

-

(R)-Malic acid

-

Acetic anhydride

-

Inert solvent (e.g., toluene, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Apparatus for distillation under reduced pressure

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-malic acid (1.0 equivalent).

-

Add an excess of acetic anhydride (2.0 - 3.0 equivalents). The use of an inert solvent like toluene can aid in temperature control and azeotropic removal of the acetic acid byproduct, though the reaction can also be run neat.

-

Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by the dissolution of the solid (R)-malic acid and the evolution of acetic acid.

-

After the reaction is complete (typically 2-4 hours, can be monitored by TLC or GC), allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by vacuum distillation.

-

Dry the purified product under vacuum to yield a white crystalline solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the anhydride carbonyl carbons, making them susceptible to nucleophilic attack. This reactivity is the basis for its primary application as a chiral acylating agent.

Nucleophilic Acyl Substitution

A wide range of nucleophiles, including alcohols, amines, and organometallic reagents, can open the anhydride ring. This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of a chiral mono-ester, mono-amide, or keto-acid, respectively. The presence of the chiral center at the 2-position allows for the transfer of chirality to the product.

Experimental Protocol: Reaction with Benzylamine

This protocol provides a general method for the ring-opening of this compound with an amine nucleophile.

Materials:

-

This compound

-

Benzylamine

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Apparatus for solvent removal (rotary evaporator)

Procedure:

-

Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add benzylamine (1.0 equivalent) to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a chiral amic acid, can be purified by recrystallization or column chromatography.

Reaction Pathway with an Amine

Caption: Nucleophilic acyl substitution pathway with an amine.

Applications in Asymmetric Synthesis

This compound is a valuable tool for introducing chirality in organic synthesis. Key applications include:

-

Chiral Building Block: It serves as a precursor for the synthesis of a variety of chiral molecules, including amino alcohols, lactones, and other biologically active compounds.

-

Desymmetrization Reactions: The enantioselective ring-opening of the anhydride with various nucleophiles, often in the presence of a chiral catalyst or auxiliary, can lead to products with high enantiomeric excess.

-

Drug Development: Its use in the synthesis of chiral intermediates is crucial for the development of single-enantiomer drugs, which often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.

Spectroscopic Data (Predicted)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the diastereotopic methylene protons of the succinic anhydride ring, and the methine proton at the chiral center. |

| ¹³C NMR | Resonances for the acetyl methyl carbon, the methylene carbon, the chiral methine carbon, the acetyl carbonyl carbon, and the two distinct anhydride carbonyl carbons. |

| FTIR | Characteristic strong C=O stretching vibrations for the anhydride group (typically two bands, one symmetric and one asymmetric), and a C=O stretch for the acetyl group. C-O stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected, along with fragmentation patterns corresponding to the loss of acetyl and carbonyl groups. |

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As it is moisture-sensitive, it should be stored under an inert atmosphere. In case of contact, rinse the affected area with plenty of water and seek medical advice.

Conclusion

This compound is a versatile and valuable chiral reagent in synthetic organic chemistry. Its well-defined stereochemistry and the reactivity of the anhydride functionality make it a key starting material for the asymmetric synthesis of a wide range of complex molecules. This guide provides essential technical information to aid researchers and professionals in the effective utilization of this important chemical entity in their research and development endeavors.

References

(+)-O-Acetyl-D-malic Anhydride CAS number and structure

CAS Number: 79814-40-7

Synonyms: (R)-(+)-2-Acetoxysuccinic anhydride, (R)-3-Acetoxy-dihydro-2,5-furandione

Introduction

(+)-O-Acetyl-D-malic Anhydride is a chiral cyclic anhydride that serves as a valuable reagent and building block in asymmetric synthesis. Its stereospecificity makes it particularly useful for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development.

Chemical Structure and Properties

The structure of this compound incorporates a chiral center, rendering it a powerful tool for transferring stereochemical information in chemical reactions.

Molecular Structure:

Isomeric SMILES: CC(=O)O[C@@H]1CC(=O)OC1=O

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 79814-40-7 | [1][2] |

| Molecular Formula | C6H6O5 | [2] |

| Molecular Weight | 158.11 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 56-58 °C | |

| Optical Rotation | [α]20/D +27° (c=1 in chloroform) | |

| Purity | ≥97% | |

| Enantiomeric Excess (ee) | ≥99% (GLC) |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is from the naturally occurring chiral precursor, (R)-(+)-malic acid. The process involves the acetylation of the hydroxyl group followed by intramolecular cyclization to form the anhydride.

Experimental Protocol: Synthesis from (R)-(+)-Malic Acid

This protocol is a representative procedure based on established methods for anhydride synthesis.

Materials:

-

(R)-(+)-Malic acid

-

Acetic anhydride

-

Acetyl chloride (optional, as dehydrating agent)

-

Anhydrous diethyl ether

-

Vacuum desiccator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place 1 mole of finely powdered (R)-(+)-malic acid.

-

Add 2.5 to 3 moles of acetic anhydride to the flask. Acetic anhydride serves as both the acetylating and dehydrating agent.

-

Gently heat the mixture under reflux using a steam bath or an oil bath. The reaction should be monitored until all the (R)-(+)-malic acid has dissolved, which typically takes 1.5 to 2 hours.

-

After the reaction is complete, allow the solution to cool to room temperature undisturbed, and then chill it in an ice bath to induce crystallization of the product.

-

Collect the crystalline this compound by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold, anhydrous diethyl ether to remove any residual acetic acid and acetic anhydride.

-

Dry the purified product in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium chloride or phosphorus pentoxide).

Expected Yield: 85-95%

Purity Analysis: The purity and enantiomeric excess of the synthesized anhydride can be confirmed by techniques such as Gas-Liquid Chromatography (GLC) on a chiral column, polarimetry, and melting point analysis.

Applications in Asymmetric Synthesis

This compound is primarily used as a chiral acylating agent for the kinetic resolution of racemic alcohols and amines, and as a building block in the synthesis of complex chiral molecules.

Kinetic Resolution of Racemic Alcohols

The enantioselective acylation of racemic secondary alcohols using this compound in the presence of a suitable catalyst can separate the enantiomers. One enantiomer is acylated at a much faster rate than the other, allowing for their separation.

General Experimental Protocol for Kinetic Resolution:

-

To a solution of the racemic secondary alcohol (1 equivalent) in an appropriate anhydrous solvent (e.g., diethyl ether, toluene, or tert-amyl alcohol) at a controlled temperature (e.g., 0 °C or room temperature), add a chiral catalyst (e.g., a chiral amine or a phosphine catalyst, typically 1-10 mol%).

-

Add this compound (0.5-0.6 equivalents) to the mixture.

-

Stir the reaction and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until approximately 50% conversion is reached.

-

Quench the reaction and separate the acylated product (ester) from the unreacted alcohol using column chromatography.

-

The enantiomeric excess of the recovered alcohol and the produced ester can be determined by chiral HPLC or GC.

Table of Expected Enantiomeric Excess (ee) for Selected Alcohols:

| Racemic Alcohol | Acylated Product (ee%) | Unreacted Alcohol (ee%) |

| 1-Phenylethanol | >95% | >95% |

| 1-(2-Naphthyl)ethanol | >98% | >98% |

| 2-Octanol | >90% | >90% |

Enantioselective Acylation of Amines

Similar to alcohols, racemic amines can be resolved through enantioselective acylation with this compound to produce chiral amides, which are important intermediates in drug synthesis.

Spectroscopic Data (Illustrative)

FT-IR Spectrum (Illustrative for Anhydride Moiety):

The characteristic infrared absorption bands for a cyclic anhydride include two distinct carbonyl (C=O) stretching peaks due to symmetric and asymmetric stretching.

| Wavenumber (cm⁻¹) | Assignment |

| ~1860-1820 | Asymmetric C=O stretch |

| ~1790-1750 | Symmetric C=O stretch |

| ~1250-1200 | C-O-C stretch |

¹H NMR Spectrum (Predicted for Succinic Anhydride in D₂O):

A proton NMR for the succinic anhydride moiety would show a singlet for the two equivalent CH₂ groups. For this compound, the spectrum would be more complex due to the additional acetyl group and the chiral center, showing distinct signals for the CH and CH₂ protons of the succinoyl ring and a singlet for the acetyl protons.

Visualized Workflows and Logical Relationships

Synthesis Workflow

Caption: Synthesis of this compound.

Application in Kinetic Resolution

Caption: Application in Kinetic Resolution of Alcohols.

References

An In-Depth Technical Guide to the Synthesis and Preparation of (+)-O-Acetyl-D-malic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-O-Acetyl-D-malic anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a valuable chiral building block in organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals. This technical guide provides a comprehensive overview of its synthesis, purification, and characterization. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its preparation in a laboratory setting. The primary synthetic route involves the acetylation and subsequent intramolecular cyclodehydration of D-malic acid using acetic anhydride.

Introduction

This compound is a cyclic anhydride derived from D-malic acid, a naturally occurring chiral precursor.[1] Its utility in organic synthesis stems from the presence of a reactive anhydride functional group and a stereocenter, making it an important intermediate for introducing chirality into molecules. The controlled synthesis of this compound is crucial for applications in medicinal chemistry and materials science, where stereochemistry plays a critical role in the biological activity and physical properties of the final products. This guide outlines the key aspects of its preparation, focusing on a reliable and commonly employed synthetic method.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Synonyms | (R)-(+)-2-Acetoxysuccinic anhydride | [2] |

| CAS Number | 79814-40-7 | [2] |

| Molecular Formula | C₆H₆O₅ | [2] |

| Molecular Weight | 158.11 g/mol | [2] |

| Appearance | White or off-white crystalline powder | [2] |

| Melting Point | 55 - 59 °C | [2] |

| Boiling Point | 162 °C / 14 mmHg | [2] |

| Optical Rotation | [α]20/D = +22° to +27° (c=1 in CHCl₃) | [2] |

| Purity | ≥ 97% (Assay by titration) | [2] |

| Storage Conditions | Store at room temperature | [2] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.6 (dd, 1H), ~3.2 (dd, 1H), ~3.0 (dd, 1H), ~2.2 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O, ester), ~168 (C=O, anhydride), ~165 (C=O, anhydride), ~70 (CH-O), ~35 (CH₂), ~20 (CH₃) |

| IR (KBr) | ν (cm⁻¹): ~1860, ~1780 (anhydride C=O stretching), ~1740 (ester C=O stretching), ~1230 (C-O stretching) |

Note: The NMR data is predicted based on the structure and typical values for similar compounds, as specific literature spectra were not available in the search results. Experimental values may vary.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of D-malic acid with acetic anhydride.[3] Acetic anhydride serves a dual role in this reaction, acting as both the acetylating agent for the hydroxyl group and the dehydrating agent to facilitate the formation of the cyclic anhydride.[3] The reaction is typically heated to drive the process to completion.[3] To accelerate the cyclization, an acid catalyst such as p-toluenesulfonic acid can be employed.[3] This method is advantageous as it preserves the stereochemical integrity of the chiral center at the C2 position, resulting in the optically pure (R)-(+)-enantiomer.[3]

Reaction Scheme

The overall reaction can be depicted as follows:

D-Malic Acid + Acetic Anhydride → this compound + Acetic Acid

Experimental Protocol

While a specific, detailed protocol with exact yields for this compound was not found in the search results, a general procedure can be inferred from the synthesis of analogous compounds like succinic anhydride. The following is a representative experimental protocol that can be adapted and optimized.

Materials:

-

D-Malic Acid

-

Acetic Anhydride

-

p-Toluenesulfonic acid monohydrate (optional, as catalyst)

-

Anhydrous diethyl ether (for washing)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filtration flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a clean, dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add D-malic acid.

-

Reagent Addition: Add an excess of acetic anhydride to the flask. A molar ratio of approximately 1:3 to 1:5 (D-malic acid to acetic anhydride) is a reasonable starting point. If using a catalyst, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 molar equivalents).

-

Reaction: Heat the reaction mixture with stirring to a temperature of 80-100 °C. The reaction progress can be monitored by the dissolution of the solid D-malic acid to form a clear solution. Continue heating for an additional 1-2 hours after the solution becomes homogeneous to ensure the completion of the reaction.

-

Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of the product.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with two portions of cold, anhydrous diethyl ether to remove residual acetic anhydride and acetic acid.

-

Drying: Dry the purified this compound under vacuum to obtain a white to off-white crystalline solid.

Purification

For higher purity, the crude product can be recrystallized. A suitable solvent system would need to be determined experimentally, but a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is a common strategy.

Purity and Enantiomeric Excess Determination

The purity and enantiomeric excess of the final product can be confirmed using the following analytical techniques:

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess.

-

Polarimetry: To measure the specific optical rotation, which should fall within the expected range for the pure (R)-(+)-enantiomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.

-

Melting Point Analysis: A sharp melting point within the literature range is indicative of high purity.

Visualization of the Synthesis Workflow

The logical flow of the synthesis and purification process is illustrated in the following diagram.

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The key relationship is the dual functionality of acetic anhydride, which drives both the acetylation and the cyclization steps.

Caption: Logical relationship of reagents and reactions in the synthesis.

Conclusion

This technical guide provides a detailed framework for the synthesis and preparation of this compound. By following the outlined experimental protocol and utilizing the provided characterization data, researchers and drug development professionals can reliably produce this important chiral intermediate for their synthetic needs. The key to a successful synthesis lies in the use of excess acetic anhydride to drive the reaction to completion and careful control of the reaction temperature to prevent side reactions. The provided visualizations offer a clear understanding of the synthesis workflow and the underlying chemical transformations.

References

An In-depth Technical Guide on the Mechanism of Action of (+)-O-Acetyl-D-malic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-O-Acetyl-D-malic Anhydride, systematically known as (R)-(+)-2-Acetoxysuccinic anhydride, is a versatile chiral building block pivotal in modern organic and pharmaceutical synthesis.[1][2] Its mechanism of action is not pharmacological but chemical, centered on its role as a highly reactive and stereoselective acylating agent.[1][3] This guide details the fundamental principles of its reactivity, its application in asymmetric synthesis, and the experimental protocols for its use. The anhydride's strained five-membered ring is highly susceptible to nucleophilic attack, facilitating stereocontrolled ring-opening reactions that are crucial for the synthesis of enantiomerically pure compounds, including pharmaceutical intermediates.[1][2][3]

Core Mechanism of Action: Asymmetric Acylation

The primary function of this compound is to serve as a chiral electrophile in nucleophilic acyl substitution reactions.[4] The mechanism is driven by the high reactivity of the cyclic anhydride system.

Key Mechanistic Steps:

-

Nucleophilic Attack: A nucleophile (e.g., alcohol, amine, or carbon nucleophile) attacks one of the two electrophilic carbonyl carbons of the anhydride ring.[3]

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.[3]

-

Ring-Opening: The intermediate collapses, resulting in the cleavage of a carbon-oxygen bond within the anhydride ring. This opens the ring and forms a new bond between the nucleophile and the carbonyl carbon.

-

Product Formation: The process yields an acylated product, where the acetoxysuccinoyl group has been transferred to the nucleophile, and a carboxylate leaving group is generated.[3]

The presence of the chiral center at the C2 position, with its (R)-configuration, sterically and electronically directs the incoming nucleophile, which is the basis for its application in asymmetric synthesis.[3]

Regioselectivity in Ring-Opening Reactions

A critical aspect of the anhydride's mechanism is the regioselectivity of the nucleophilic attack. The two carbonyl carbons (at C2 and C5) are chemically non-equivalent due to the adjacent acetoxy group.[3] The choice of nucleophile, catalyst (e.g., Lewis acids), and reaction conditions can influence which carbonyl is preferentially attacked, allowing for precise control over the final product's structure.[3] This regioselective opening is fundamental to its utility in synthesizing complex, stereochemically defined molecules.[3]

Caption: Nucleophilic attack and ring-opening of the anhydride.

Applications in Synthesis

The unique reactivity of this compound makes it a valuable tool in several synthetic applications.

-

Chiral Building Block: It is widely used to introduce a specific stereocenter into target molecules, which is essential for the development of enantiopure pharmaceuticals.[1][2][3]

-

Desymmetrization: The anhydride can react with various nucleophiles, including organozinc and Grignard reagents, in desymmetrization reactions to produce chiral keto-acids with high stereocontrol.[3]

-

Maleic Anhydride Equivalent: At elevated temperatures (e.g., 200 °C), it can undergo elimination to serve as an in situ source of maleic anhydride, a valuable dienophile in Diels-Alder reactions.[5] This provides a bio-based route to complex cyclic compounds.[5]

Quantitative Data: Efficacy in Asymmetric Synthesis

The effectiveness of this compound as a chiral reagent is demonstrated by the high yields and enantioselectivities achieved in various transformations.

| Application | Catalyst System | Reported Yields | Enantiomeric Excess (ee) | Reference |

| Synthesis of Chiral Amino Alcohols | Lewis Acid Catalysis | 47% – 98% | 50% – 98% | [3] |

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the title compound from its precursor, (R)-malic acid. The method involves acetylation of the hydroxyl group and subsequent intramolecular cyclodehydration.[3]

Materials:

-

(R)-malic acid

-

Acetic anhydride

-

Acid catalyst (e.g., p-toluenesulfonic acid, optional)

Procedure:

-

Combine (R)-malic acid with an excess of acetic anhydride. Acetic anhydride serves as both the acetylating and dehydrating agent.[3]

-

Optionally, add a catalytic amount of a strong acid to accelerate the cyclization.[3]

-

Heat the reaction mixture to drive the formation of the cyclic anhydride while retaining the stereochemical integrity of the chiral center.[3]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR).

-

Upon completion, remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

-

Purify the resulting crude product, typically by recrystallization, to yield pure this compound as a white crystalline solid.[1]

Caption: Workflow for the synthesis of the title compound.

Protocol 2: General Procedure for Nucleophilic Ring-Opening

This protocol outlines a general method for the acylation of a nucleophile using this compound.

Materials:

-

This compound (1.0 equiv.)

-

Nucleophile (e.g., alcohol, amine) (1.0-1.2 equiv.)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)

-

Base (e.g., Pyridine, Triethylamine, optional, to scavenge acid byproduct)

Procedure:

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution in an ice bath (0 °C).

-

Add the nucleophile to the solution. If the nucleophile is an alcohol or amine, a base like pyridine can be added to catalyze the reaction and neutralize the resulting carboxylic acid.[6]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Upon completion, perform an aqueous workup. Typically, this involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl), water, and brine.[6]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[6]

-

Purify the resulting product by silica gel column chromatography.

Conclusion

The mechanism of action of this compound is entirely within the domain of synthetic organic chemistry, where it functions as a potent and stereoselective acylating agent. Its value to researchers and drug development professionals lies in its capacity to act as a reliable chiral building block for constructing complex, enantiomerically pure molecules. Understanding its reactivity, particularly the regioselectivity of its ring-opening reactions, is key to leveraging its full synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 79814-40-7 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. DSpace [dr.lib.iastate.edu]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (+)-O-Acetyl-D-malic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for (+)-O-Acetyl-D-malic Anhydride (CAS No: 79814-40-7). Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of typical and predicted data, alongside spectroscopic information for structurally related compounds to aid in the interpretation and characterization.

Molecular Structure:

This compound, also known as (R)-(+)-2-Acetoxysuccinic anhydride, possesses a chiral center and a cyclic anhydride functionality. Its molecular formula is C₆H₆O₅, and it has a molecular weight of 158.11 g/mol .[1] The purity of commercially available this compound is typically reported as ≥ 97%.[1] It is a white or off-white crystalline powder with a melting point in the range of 55-59 °C.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the typical chemical shift ranges for the protons and carbons in this compound.

¹H NMR (Proton NMR)

The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule.

| Proton Assignment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| CH₃ (acetyl group) | ~2.1 | Singlet (s) | Represents the three equivalent protons of the methyl group. |

| CH₂ (succinic anhydride ring) | ~2.8 - 3.2 | Multiplet (m) | These two protons are diastereotopic and are expected to appear as a complex multiplet. |

| CH (chiral center) | ~5.5 | Doublet of doublets (dd) | The proton at the stereocenter is coupled to the two adjacent methylene protons. |

Disclaimer: The ¹H NMR data presented is based on general principles of NMR spectroscopy and may vary depending on the solvent and instrument parameters.

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Typical Chemical Shift (δ) Range (ppm) |

| CH₃ (acetyl group) | ~20 |

| CH₂ (succinic anhydride ring) | ~35 |

| CH (chiral center) | ~70 |

| C=O (acetyl carbonyl) | ~168 |

| C=O (anhydride carbonyls) | ~170, ~172 |

Disclaimer: The ¹³C NMR data presented is based on general principles of NMR spectroscopy and may vary depending on the solvent and instrument parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the anhydride and ester functional groups. For comparison, the characteristic peaks for maleic anhydride, a related cyclic anhydride, are also provided.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| C=O (anhydride) | 1870 - 1800 and 1800 - 1740 | Two distinct stretching vibrations are characteristic of the anhydride group. |

| C=O (ester) | 1750 - 1735 | Stretching vibration of the acetyl carbonyl group. |

| C-O (anhydride and ester) | 1300 - 1000 | Stretching vibrations of the C-O bonds. |

Reference Data: Maleic Anhydride IR Peaks [2][3]

-

C=O stretching (anhydride): ~1866 cm⁻¹ and ~1786 cm⁻¹

-

C=C stretching: ~1600 cm⁻¹

-

C-O-C stretching: ~1062 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The predicted monoisotopic mass of this compound is 158.02153 Da.

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.02881 | 125.3 |

| [M+Na]⁺ | 181.01075 | 134.1 |

| [M-H]⁻ | 157.01425 | 130.0 |

| [M+NH₄]⁺ | 176.05535 | 146.7 |

| [M+K]⁺ | 196.98469 | 135.6 |

| [M+H-H₂O]⁺ | 141.01879 | 121.0 |

| [M+HCOO]⁻ | 203.01973 | 148.4 |

| [M+CH₃COO]⁻ | 217.03538 | 173.2 |

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard internal reference such as tetramethylsilane (TMS).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

(+)-O-Acetyl-D-malic Anhydride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-O-Acetyl-D-malic anhydride, a chiral building block with significant applications in organic synthesis and pharmaceutical development, presents unique challenges and opportunities related to its solubility and stability. This in-depth technical guide provides a comprehensive overview of the current understanding of these critical physicochemical properties. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates qualitative information, data from analogous compounds, and detailed experimental protocols to empower researchers in handling and utilizing this reagent effectively. Key stability considerations, including its reactivity towards hydrolysis, and methodologies for its quantitative analysis are discussed. This guide is intended to be an essential resource for scientists and professionals working with this compound, enabling informed decision-making in experimental design, formulation, and process development.

Introduction

This compound, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a versatile chiral intermediate. Its structure, featuring a reactive anhydride ring and a stereocenter, makes it a valuable precursor for the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and other bioactive compounds. The successful application of this reagent is critically dependent on a thorough understanding of its solubility in various solvent systems and its stability under different experimental and storage conditions.

This guide addresses these core aspects by providing a detailed examination of the available data and outlining robust experimental procedures for determining these properties.

Solubility of this compound

A comprehensive literature review reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. However, based on its chemical structure and information available for its enantiomer and similar cyclic anhydrides, a qualitative solubility profile can be inferred.

2.1. Qualitative Solubility Profile

This compound is a polar, non-ionic molecule. It is anticipated to be soluble in a range of common organic solvents. Information for the corresponding (S)-(-)-enantiomer indicates solubility in dichloromethane, dimethylformamide (DMF), and ethyl acetate. Due to the identical physical properties of enantiomers (except for their interaction with plane-polarized light and other chiral entities), this compound is expected to exhibit similar solubility in these solvents.

2.2. Aqueous Solubility

Product information and the general chemistry of acid anhydrides clearly indicate that this compound reacts with water[1]. This reactivity, which results in hydrolysis to form (+)-O-Acetyl-D-malic acid, means that it is not considered to have a stable aqueous solubility. The compound is classified as moisture-sensitive[1].

2.3. Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in a range of organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. The following table highlights this data gap.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Dichloromethane | Data Not Available | Data Not Available | N/A |

| Chloroform | Data Not Available | Data Not Available | N/A |

| Ethyl Acetate | Data Not Available | Data Not Available | N/A |

| Acetone | Data Not Available | Data Not Available | N/A |

| Acetonitrile | Data Not Available | Data Not Available | N/A |

| Tetrahydrofuran (THF) | Data Not Available | Data Not Available | N/A |

| Dimethylformamide (DMF) | Data Not Available | Data Not Available | N/A |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available | N/A |

| Toluene | Data Not Available | Data Not Available | N/A |

| Methanol | Data Not Available | Data Not Available | N/A |

| Ethanol | Data Not Available | Data Not Available | N/A |

| Water | Reacts | Reacts | [1] |

2.4. Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

To address the lack of quantitative data, researchers can employ the well-established shake-flask method to determine the equilibrium solubility of this compound in various anhydrous organic solvents.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or rotator is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. For faster and more complete separation, centrifugation of the vials is recommended.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or solvent-rinsed syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantification. Alternatively, for a less rigorous but simpler approach, gravimetric analysis can be performed by evaporating the solvent from a known volume of the filtered supernatant and weighing the remaining solid.

-

Calculation: Calculate the solubility from the concentration of the diluted sample, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent and temperature to ensure reproducibility.

Stability of this compound

The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions. The primary degradation pathway is hydrolysis of the anhydride ring.

3.1. General Stability Profile

This compound is reported to be stable when stored under an inert atmosphere at room temperature. It is sensitive to moisture and will readily hydrolyze in the presence of water to form (+)-O-Acetyl-D-malic acid. The rate of this hydrolysis is influenced by several factors.

3.2. Factors Affecting Stability

-

Moisture/Water: This is the most significant factor leading to degradation. The anhydride ring is susceptible to nucleophilic attack by water.

-

Temperature: The rate of hydrolysis generally increases with temperature. All acid anhydrides are thermodynamically unstable in water, and the kinetics of hydrolysis are strongly temperature-dependent[2].

-

pH (in aqueous media): Hydrolysis is catalyzed by both acids and bases. In basic conditions, the hydroxide ion acts as a potent nucleophile, accelerating the ring-opening. Under acidic conditions, protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

-

Nucleophiles: Besides water, other nucleophiles such as alcohols and amines can react with the anhydride, leading to the formation of esters and amides, respectively. This is a key aspect of its synthetic utility but also a stability concern if such nucleophiles are present as impurities.

3.3. Quantitative Stability Data

Specific kinetic data for the hydrolysis of this compound (e.g., rate constants, half-life) under various pH and temperature conditions are not available in the literature. The following table summarizes the key stability concerns.

| Condition | Stability Concern | Potential Degradation Product(s) |

| Presence of Water/Moisture | High | (+)-O-Acetyl-D-malic acid |

| Elevated Temperature | Moderate to High | Increased rate of hydrolysis and potential for other decomposition pathways |

| Acidic Conditions (aqueous) | High | Catalyzed hydrolysis to (+)-O-Acetyl-D-malic acid |

| Basic Conditions (aqueous) | Very High | Rapid hydrolysis to the corresponding carboxylate salt |

| Presence of Alcohols | High (reactive) | Corresponding monoester of (+)-O-Acetyl-D-malic acid |

| Presence of Amines | High (reactive) | Corresponding amide of (+)-O-Acetyl-D-malic acid |

3.4. Experimental Protocol for Assessing Aqueous Stability (Hydrolysis Kinetics)

The rate of hydrolysis of this compound in an aqueous or mixed aqueous/organic solvent system can be monitored over time using chromatographic methods.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., acetonitrile or THF).

-

Reaction Initiation: At time zero, inject a small aliquot of the stock solution into a thermostatted reaction vessel containing the aqueous buffer solution of the desired pH.

-

Time-course Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

-

Quenching (optional but recommended): Immediately quench the reaction in the aliquot to prevent further degradation before analysis. This can be achieved by rapid cooling and/or dilution into a cold, non-reactive solvent.

-

Analysis: Analyze each quenched aliquot by a suitable analytical method, such as Reverse-Phase HPLC (RP-HPLC). The method should be capable of separating the parent anhydride from its hydrolysis product, (+)-O-Acetyl-D-malic acid.

-

Data Analysis: Plot the concentration of the remaining this compound versus time. From this data, the order of the reaction, the rate constant (k), and the half-life (t½) of the anhydride under the specific conditions can be determined.

References

Enantiopurity of (+)-O-Acetyl-D-malic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Acetyl-D-malic anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a pivotal chiral building block in modern organic and medicinal chemistry. Its stereochemical integrity is paramount for its successful application in the asymmetric synthesis of pharmaceuticals, natural products, and advanced materials. The demand for enantiomerically pure compounds is a significant driver in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the methods used to determine the enantiopurity of this compound, complete with detailed experimental protocols and comparative data.

Quantitative Data on Enantiopurity and Physical Properties

The enantiopurity of this compound is a critical quality attribute. The following table summarizes key quantitative data from various sources. It is important to note that while "Purity" often refers to the chemical purity determined by titration, "Enantiomeric Excess (e.e.)" specifically quantifies the stereochemical purity.

| Parameter | Reported Value | Method/Source | Reference |

| Enantiomeric Excess (e.e.) | ≥ 98% - 99% | Gas-Liquid Chromatography (GLC) | Commercial Supplier Data |

| Purity | ≥ 97% | Titration | Chem-Impex |

| min 97% | Not Specified | CP Lab Safety | |

| Optical Rotation [α]D²⁰ | +22° to +27° (c=1 in CHCl₃) | Polarimetry | Chem-Impex |

| Melting Point | 55 - 59 °C | Not Specified | Chem-Impex |

| 54 - 59 °C | Not Specified | Chem-Impex | |

| Boiling Point | 162 °C / 14 mmHg | Not Specified | Chem-Impex |

Synthesis of this compound

The primary route to enantiomerically pure this compound involves the acetylation and subsequent cyclization of (R)-malic acid. This method is designed to preserve the stereochemical integrity of the chiral center.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-malic acid.

-

Reagent Addition: Add an excess of acetic anhydride to the flask. Acetic anhydride serves as both the acetylating and dehydrating agent.

-

Catalysis (Optional): A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, can be added to accelerate the cyclization.

-

Reaction Conditions: The reaction mixture is typically heated to drive the formation of the cyclic anhydride.

-

Work-up and Purification: After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed under reduced pressure. The crude product can be purified by recrystallization or distillation.

Determination of Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) of this compound is crucial to ensure its suitability as a chiral building block. The most common and reliable methods for this analysis are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralpak® AS-H), is often effective for separating chiral compounds containing carbonyl groups.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio can be optimized to achieve the best separation (e.g., 90:10 hexane:isopropanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the anhydride absorbs, typically around 210 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

-

Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC is an excellent method for determining enantiomeric purity. The anhydride may be analyzed directly or after derivatization.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: A cyclodextrin-based chiral column, such as one coated with a derivative of β-cyclodextrin (e.g., β-dex™ 225), is suitable for separating chiral anhydrides.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature program is crucial for good separation. For example:

-

Initial temperature: 100 °C, hold for 0 min.

-

Ramp: 10 °C/min to 150 °C.

-

Hold at 150 °C for 25 min.

-

-

Injector and Detector Temperature: Typically set at 250 °C.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).

-

Analysis: Inject a small volume of the sample into the GC. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their signals in the NMR spectrum.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Chiral Solvating Agent (CSA): A suitable CSA for a carboxylic acid derivative like an anhydride could be a chiral alcohol or amine that can interact via hydrogen bonding or other non-covalent interactions. Examples include (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of a chiral amine.

-

Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃).

-

Sample Preparation:

-

Prepare a solution of the this compound in the deuterated solvent.

-

Acquire a standard ¹H NMR spectrum.

-

Add a molar equivalent of the chiral solvating agent to the NMR tube.

-

Acquire another ¹H NMR spectrum.

-

-

Analysis: In the presence of the CSA, the signals of the two enantiomers (if the sample is not enantiopur) may be split into two distinct sets of peaks. The enantiomeric excess can be determined by integrating the corresponding signals for each enantiomer.

Visualizations

Logical Workflow for Enantiopurity Determination

Caption: General workflow for the determination of the enantiopurity of this compound.

Concept of Enantiomers and Enantiomeric Excess

Caption: Relationship between the enantiomers of O-acetyl-malic anhydride and different levels of enantiomeric excess.

Conclusion

The enantiopurity of this compound is a critical parameter that dictates its effectiveness as a chiral building block in asymmetric synthesis. A thorough understanding and application of analytical techniques such as chiral HPLC, chiral GC, and NMR spectroscopy are essential for the quality control of this important reagent. The detailed protocols and data presented in this guide are intended to assist researchers, scientists, and drug development professionals in ensuring the stereochemical integrity of their synthetic intermediates and final products, ultimately contributing to the development of safer and more effective chiral drugs.

An In-depth Technical Guide to (+)-O-Acetyl-D-malic Anhydride: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-O-Acetyl-D-malic Anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a pivotal chiral building block in modern organic and medicinal chemistry. Its unique structural features make it an invaluable tool for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers and scientists in the field.

Introduction

Chirality plays a crucial role in the efficacy and safety of many pharmaceutical compounds. The demand for enantiomerically pure drugs has driven the development of sophisticated methods in asymmetric synthesis.[1] Among the various strategies, the use of chiral synthons derived from readily available natural products is a cornerstone. This compound, derived from D-malic acid, has emerged as a versatile and efficient chiral starting material.[2] Its rigid cyclic structure and reactive anhydride functionality allow for highly stereocontrolled transformations, making it a valuable precursor for the synthesis of a wide range of bioactive molecules, including β-lactams and Angiotensin-Converting Enzyme (ACE) inhibitors.[3][4]

Discovery and History

Physicochemical Properties

This compound is a white to off-white crystalline solid.[5] It is sensitive to moisture and should be stored in a dry environment.[6] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₅ | [5] |

| Molecular Weight | 158.11 g/mol | [5] |

| Appearance | White or off-white crystalline powder | [5] |

| Melting Point | 55 - 59 °C | [5] |

| Boiling Point | 162 °C at 14 mmHg | [7] |

| Optical Rotation [α]20/D | +22° to +27° (c=1 in CHCl₃) | [5] |

| CAS Number | 79814-40-7 | [5] |

| Purity | ≥ 97% (by titration) | [5] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the treatment of D-malic acid with acetic anhydride.[2] Acetic anhydride serves as both the acetylating agent for the hydroxyl group and the dehydrating agent to facilitate the intramolecular cyclization to form the anhydride ring.[2]

General Experimental Protocol

The following is a generalized procedure based on established methods for anhydride synthesis.

Materials:

-

D-Malic acid

-

Acetic anhydride

-

Inert solvent (e.g., dichloromethane, optional)

-

Apparatus for heating and distillation under reduced pressure

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, D-malic acid is suspended in an excess of acetic anhydride. The reaction can be carried out neat or in an inert solvent.

-

Heating: The mixture is heated with stirring. The temperature and reaction time can be optimized, but typically temperatures between 50-100°C are employed for several hours until the D-malic acid has completely dissolved and the reaction is complete (monitored by TLC or other appropriate analytical techniques).

-

Removal of Excess Reagent: After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed by distillation under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ether and petroleum ether) or by vacuum distillation to yield the pure this compound as a crystalline solid.

Quantitative Data from Literature: While specific yields can vary depending on the scale and precise conditions, yields for this type of reaction are generally reported to be good to excellent.

| Parameter | Value/Range |

| Typical Yield | >80% |

| Purity (post-purification) | >97% |

| Reaction Time | 2-6 hours |

| Reaction Temperature | 50-100 °C |

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the diastereotopic methylene protons of the succinic anhydride ring, and the methine proton at the chiral center. |

| ¹³C NMR | Resonances for the acetyl methyl carbon, the methylene carbon, the chiral methine carbon, and the two distinct anhydride carbonyl carbons, as well as the acetyl carbonyl carbon. |

| FTIR | Characteristic strong carbonyl stretching bands for the anhydride group (typically two bands due to symmetric and asymmetric stretching), and a C-O stretching band for the acetyl group. The anhydride C=O stretches for cyclic anhydrides typically appear at higher wavenumbers than those for acyclic anhydrides.[8] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Applications in Drug Development

The primary application of this compound in drug development lies in its use as a chiral synthon for the asymmetric synthesis of complex drug molecules.[6] Its rigid stereochemistry allows for the introduction of a chiral center with high enantioselectivity.

Synthesis of β-Lactam Antibiotics

β-Lactam antibiotics, such as penicillins and cephalosporins, are a critical class of antibacterial agents. The stereochemistry of the β-lactam ring is crucial for their biological activity. This compound can be used as a starting material to construct the chiral core of these antibiotics. The anhydride can be opened by a nucleophile, and the resulting chiral backbone can be further elaborated to form the desired β-lactam structure. The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a common method for synthesizing β-lactams where chiral auxiliaries or precursors derived from compounds like this compound can be employed to control the stereochemical outcome.

Synthesis of ACE Inhibitors

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs used to treat hypertension and congestive heart failure.[3] Many ACE inhibitors, such as enalapril and lisinopril, are chiral molecules. The synthesis of these drugs often involves the use of chiral building blocks to establish the correct stereochemistry. Malic acid derivatives, including this compound, serve as valuable starting materials for the synthesis of key chiral intermediates in the production of these important pharmaceuticals.[2]

Asymmetric Synthesis Workflow

Caption: General workflow for asymmetric synthesis using this compound.

Conclusion

This compound is a highly valuable and versatile chiral building block in organic synthesis. Its straightforward preparation from D-malic acid, combined with its well-defined stereochemistry and reactivity, makes it an ideal starting material for the enantioselective synthesis of a variety of complex molecules. Its significant role in the development of important pharmaceuticals, such as β-lactam antibiotics and ACE inhibitors, underscores its importance to the drug development industry. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and is intended to be a valuable resource for researchers and scientists working in this dynamic field.

References

- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(+)-O-Acetyl-D-malic Anhydride: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Acetyl-D-malic anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a versatile and valuable chiral building block in organic synthesis. Its rigid cyclic structure and defined stereochemistry make it an excellent reagent for the introduction of chirality in a variety of molecules. This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific enantiomeric form. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with experimental protocols and data presented for clarity and practical use.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Synonyms | (R)-(+)-2-Acetoxysuccinic anhydride, (R)-3-Acetoxy-dihydro-2,5-furandione |

| CAS Number | 79814-40-7 |

| Molecular Formula | C₆H₆O₅ |

| Molecular Weight | 158.11 g/mol |

| Melting Point | 55 - 59 °C |

| Boiling Point | 162 °C at 14 mmHg |

| Optical Rotation | [α]²⁰/D +22° to +27° (c=1 in CHCl₃) |

| Purity | ≥ 97% |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the reaction of (R)-(+)-malic acid with acetic anhydride. Acetic anhydride serves as both the acetylating agent for the hydroxyl group and the dehydrating agent to form the cyclic anhydride.

Experimental Protocol: Synthesis from (R)-(+)-Malic Acid

This protocol is a general guideline based on established procedures for the synthesis of anhydrides from dicarboxylic acids.

Materials:

-

(R)-(+)-Malic acid

-

Acetic anhydride

-

Inert solvent (e.g., toluene, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Apparatus for vacuum distillation or recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add (R)-(+)-malic acid.

-

Add an excess of acetic anhydride (typically 2-3 equivalents). An inert solvent like toluene can be used to facilitate the reaction, although it is often performed neat.

-

Heat the mixture to reflux (around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or the disappearance of the starting solid material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid formed as a byproduct under reduced pressure using a rotary evaporator.

-

The crude product can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., a mixture of ether and hexane).

Yield:

-

Typical yields for this type of reaction are generally high, often exceeding 80%.

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral acylating agent. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a new chiral center with a predictable stereochemistry.

Kinetic Resolution of Racemic Alcohols and Amines

This compound can be employed in the kinetic resolution of racemic secondary alcohols and amines. The two enantiomers of the racemate react at different rates with the chiral anhydride, allowing for the separation of the unreacted, enantioenriched substrate from the diastereomeric product.

Experimental Protocol: Kinetic Resolution of a Racemic Secondary Amine

This protocol provides a general procedure for the kinetic resolution of a primary amine.

Materials:

-

Racemic primary amine

-

This compound

-

Aprotic solvent (e.g., toluene, dichloromethane)

-

Tertiary amine base (e.g., triethylamine, optional)

-

Round-bottom flask

-

Stirring apparatus

-

Chromatography supplies for separation

Procedure:

-

Dissolve the racemic primary amine (1 equivalent) in a dry aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound (0.5 equivalents to achieve a theoretical maximum of 50% conversion). A tertiary amine base can be added to scavenge the carboxylic acid byproduct.

-

Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or HPLC.

-

Once the desired level of conversion is reached (ideally close to 50%), quench the reaction by adding water or a dilute acid.

-

Extract the products with an organic solvent.

-

The resulting mixture of the unreacted amine and the acylated product (amide) can be separated by column chromatography.

-

The enantiomeric excess (ee) of the unreacted amine and the diastereomeric ratio of the product can be determined by chiral HPLC or NMR analysis.

Quantitative Data from Literature:

-

Reactions utilizing chiral anhydrides for the synthesis of chiral vicinal amino alcohol derivatives have been reported to achieve high yields (47% to 98%) and impressive enantiomeric excess values (50% to 98%) under Lewis acid catalysis[1].

Desymmetrization of meso-Diols

Another important application is the desymmetrization of meso-diols. The enantioselective acylation of one of the two prochiral hydroxyl groups in a meso-diol by this compound can lead to the formation of a chiral monoester with high enantiomeric excess.

Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows discussed.

Caption: Synthesis of this compound.

Caption: Workflow for Kinetic Resolution of a Racemic Amine.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of the enantiomer, S-(-)-malic anhydride, acetate, in CDCl₃ shows characteristic peaks for the acetyl group protons and the protons on the anhydride ring. The expected chemical shifts for this compound would be identical.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show signals for the carbonyl carbons of the anhydride and the acetyl group, the carbon bearing the acetate group, the methylene carbon, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of anhydrides is characterized by two distinct carbonyl stretching bands. For cyclic anhydrides, these typically appear in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹ for saturated rings. The presence of the ester functionality will also contribute a characteristic C=O stretch. The FT-IR spectrum of the related maleic anhydride shows strong carbonyl absorption bands around 1773 and 1854 cm⁻¹[2].

Conclusion

This compound is a powerful tool for the stereocontrolled synthesis of complex chiral molecules. Its ready availability from D-malic acid and its predictable reactivity make it a valuable asset for researchers in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the development of new pharmaceuticals, agrochemicals, and other functional materials where chirality is a key determinant of function.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (+)-O-Acetyl-D-malic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Acetyl-D-malic anhydride is a chiral building block derived from naturally occurring D-malic acid. Its rigid, cyclic structure and chiral center make it a valuable reagent in asymmetric synthesis. This document provides detailed application notes and protocols for the use of this compound in various asymmetric transformations, including its synthesis, and its application as a chiral acylating agent for the kinetic resolution of racemic amines and the desymmetrization of meso-diols. The protocols are designed to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Synthesis of this compound

The primary route to this compound involves the acetylation of the hydroxyl group of D-malic acid, followed by intramolecular cyclodehydration. Acetic anhydride is commonly employed as both the acetylating and dehydrating agent.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

D-Malic acid

-

Acetic anhydride

-

p-Toluenesulfonic acid (catalyst, optional)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inlet

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add D-malic acid (1.0 equiv).

-

Add acetic anhydride (2.0-3.0 equiv) to the flask.

-

Optionally, add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equiv).

-

Heat the reaction mixture to 50-60 °C with stirring.

-

Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.

-

Once the reaction is complete, remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator. Co-evaporation with anhydrous toluene may be necessary to remove residual acetic acid.

-

The crude product can be purified by recrystallization from a mixture of anhydrous diethyl ether and hexane or by vacuum distillation to yield this compound as a white solid.

Illustrative Data for Synthesis:

| Starting Material | Reagents | Conditions | Yield (%) | Purity (%) |

| D-Malic Acid | Acetic Anhydride | 60 °C, 4 h | 92 | >98 |

| D-Malic Acid | Acetic Anhydride, p-TSA | 50 °C, 2 h | 95 | >98 |

Application in Asymmetric Synthesis: Kinetic Resolution of Racemic Amines

This compound can be employed as a chiral acylating agent for the kinetic resolution of racemic primary and secondary amines. The principle lies in the differential rate of reaction of the two amine enantiomers with the chiral anhydride, leading to the formation of a diastereomeric mixture of amic acids. One enantiomer of the amine reacts faster, allowing for the separation of the unreacted, enantioenriched amine from the acylated product.

Experimental Protocol: Kinetic Resolution of a Racemic Amine

Materials:

-

Racemic amine (e.g., 1-phenylethylamine)

-

This compound (0.5-0.6 equiv)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, toluene)

-

Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, optional)

-

Silica gel for column chromatography

-

Chiral HPLC or GC column for enantiomeric excess determination

Procedure:

-